5-Methyl-3-nitro-1h-pyrazole
Overview
Description
5-Methyl-3-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture . The molecular formula of this compound is C4H5N3O2, and it has a molecular weight of 127.1 g/mol .
Mechanism of Action
Target of Action
Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They often serve as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
It’s known that pyrazoles exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety . A change in structure translates into changes in properties .
Biochemical Pathways
Derivatives of 3- or 5-amino pyrazole, generally referred to as 3(5)-aminopyrazoles, are especially interesting in this context, serving as starting materials for the synthesis of condensed heterocycles, including pyrazolo[1,5-a]pyrimidines .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability .
Result of Action
The wide range of applications of pyrazoles in major fields, including in the pharmaceutical industry, suggests that they can have diverse biological activities .
Action Environment
Safety data sheets suggest that handling precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-nitro-1H-pyrazole typically involves the nitration of 5-methyl-1H-pyrazole. One common method includes the reaction of 5-methyl-1H-pyrazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyrazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the selectivity and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Methyl-3-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: 5-Carboxy-3-nitro-1H-pyrazole.
Scientific Research Applications
5-Methyl-3-nitro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anti-inflammatory, and anticancer activities.
Agriculture: It serves as a precursor for the synthesis of agrochemicals, including herbicides and fungicides.
Material Science: The compound is utilized in the development of advanced materials with specific electronic and photophysical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Methyl-1H-pyrazole: Lacks the nitro group, resulting in different biological activities and applications.
3-Nitro-1H-pyrazole: Lacks the methyl group, which affects its chemical reactivity and biological properties.
Uniqueness
5-Methyl-3-nitro-1H-pyrazole is unique due to the presence of both a methyl and a nitro group on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-methyl-5-nitro-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-3-2-4(6-5-3)7(8)9/h2H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASURMMBYYOJOTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955892 | |
Record name | 5-Methyl-3-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34334-96-8, 1048925-02-5 | |
Record name | 5-Methyl-3-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30955892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-3-nitro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-methyl-3-nitro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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